molecular formula C18H16FN3O3 B10934485 [3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

[3-(2-Fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Cat. No.: B10934485
M. Wt: 341.3 g/mol
InChI Key: FBTRXBIBHYAJEB-UHFFFAOYSA-N
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Description

3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylisoxazole ring, and a morpholino group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the isoxazole ring through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final step involves the attachment of the morpholino group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of 3-(2-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YLMETHANONE lies in its specific structural features, such as the presence of the fluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

[3-(2-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H16FN3O3/c1-11-10-13(18(23)22-6-8-24-9-7-22)15-16(21-25-17(15)20-11)12-4-2-3-5-14(12)19/h2-5,10H,6-9H2,1H3

InChI Key

FBTRXBIBHYAJEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)N4CCOCC4

Origin of Product

United States

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